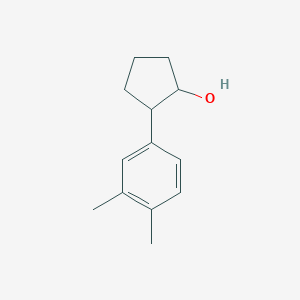
trans-2-(3,4-Dimethylphenyl)cyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(3,4-Dimethylphenyl)cyclopentanol: is an organic compound with the molecular formula C13H18O It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 3,4-dimethylphenyl group in the trans configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,4-Dimethylphenyl)cyclopentanol typically involves the reaction of 3,4-dimethylphenylmagnesium bromide with cyclopentanone. The reaction is carried out under anhydrous conditions in an inert atmosphere, usually using a solvent like diethyl ether or tetrahydrofuran (THF). The Grignard reagent adds to the carbonyl group of cyclopentanone, followed by hydrolysis to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: trans-2-(3,4-Dimethylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclopentane derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in ether.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentanol derivatives.
科学研究应用
Chemistry: trans-2-(3,4-Dimethylphenyl)cyclopentanol is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of cyclopentanol derivatives on various biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: While specific medical applications are not well-documented, cyclopentanol derivatives have potential therapeutic properties. Research may focus on their use as pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of trans-2-(3,4-Dimethylphenyl)cyclopentanol involves its interaction with molecular targets through its hydroxyl group and aromatic ring. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
- trans-2-(4-Ethylphenyl)cyclopentanol
- trans-2-(4-Dimethylaminophenyl)cyclopentanol
Comparison:
- trans-2-(4-Ethylphenyl)cyclopentanol: This compound has an ethyl group instead of the dimethyl groups on the phenyl ring. The presence of the ethyl group may influence its reactivity and interactions with other molecules.
- trans-2-(4-Dimethylaminophenyl)cyclopentanol: This compound contains a dimethylamino group, which can significantly alter its electronic properties and reactivity compared to trans-2-(3,4-Dimethylphenyl)cyclopentanol.
Uniqueness: this compound is unique due to the presence of two methyl groups on the phenyl ring, which can affect its steric and electronic properties
属性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-9-6-7-11(8-10(9)2)12-4-3-5-13(12)14/h6-8,12-14H,3-5H2,1-2H3 |
InChI 键 |
ZDCWRKGLSINLMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2CCCC2O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


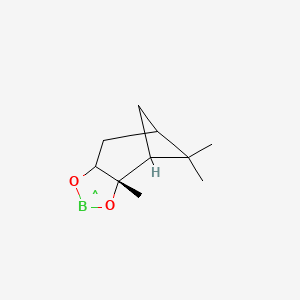
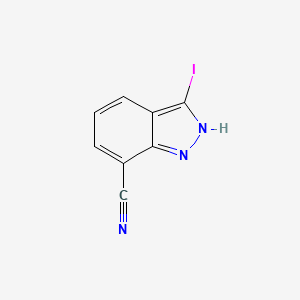
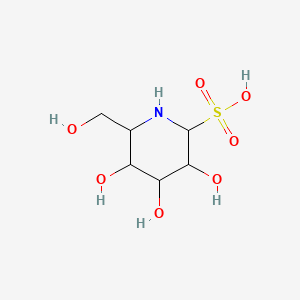
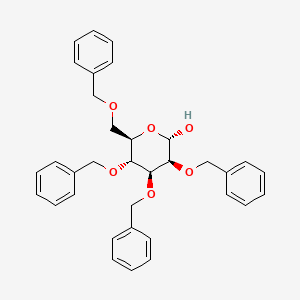
![2-[[2-[[(3,5-dimethylphenyl)-oxomethyl]-methylamino]-1-oxo-3-(4-phenylphenyl)propyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13402553.png)
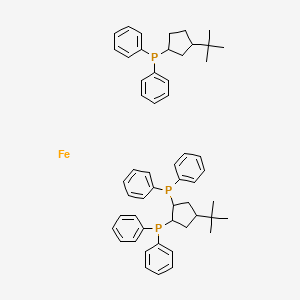

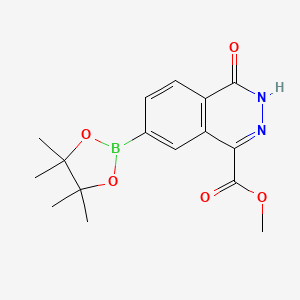

![(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B13402586.png)
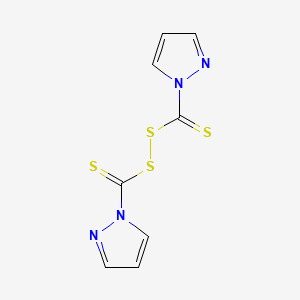
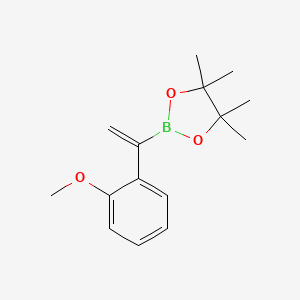
![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
